

# Comparative transcriptomics of cells treated with different odd-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Pentadecanoate |           |  |  |  |
| Cat. No.:            | B1260718       | Get Quote |  |  |  |

A Comparative Guide to the Transcriptomic Effects of Odd-Chain Fatty Acids: Propionate (C3), Pentadecanoic Acid (C15), and Heptadecanoic Acid (C17)

This guide provides a comparative overview of the current understanding of the transcriptomic effects of three odd-chain fatty acids: propionate (C3), pentadecanoic acid (C15), and heptadecanoic acid (C17). The information is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular impacts of these fatty acids. While direct comparative transcriptomic studies are limited, this guide synthesizes available data from individual studies to highlight their distinct and overlapping effects on gene expression and cellular pathways.

### Introduction

Odd-chain fatty acids (OCFAs) are characterized by an odd number of carbon atoms. Unlike their even-chain counterparts, the metabolism of OCFAs yields propionyl-CoA in the final round of  $\beta$ -oxidation. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, highlighting a unique metabolic role for these fatty acids. Emerging research has linked OCFAs to various health benefits, including reduced risk of metabolic diseases and anti-cancer properties, sparking interest in their therapeutic potential. This guide focuses on the transcriptomic modifications induced by propionate (C3), a short-chain fatty acid, and the long-chain fatty acids pentadecanoic acid (C15) and heptadecanoic acid (C17).

### **Data Presentation**





**Table 1: Comparative Summary of Transcriptomic and** 

Cellular Effects

| Feature                   | Propionate (C3)                                                                                                             | Pentadecanoic<br>Acid (C15)                                                       | Heptadecanoic<br>Acid (C17)                                                                         |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Primary Effects           | Anti-cancer, modulation of epithelial- mesenchymal transition (EMT)[1][2], induction of apoptosis and cell cycle arrest[3]  | Anti-inflammatory,<br>anti-fibrotic, potential<br>anti-cancer<br>activities[2][4] | Potential anti-cancer<br>effects[5]                                                                 |
| Key Signaling<br>Pathways | Inhibition of EMT signaling[1][2], modulation of p21 and Survivin expression[3], altered propionate metabolism in cancer[4] | PPARα and MAPK signaling activation[1], JAK-STAT inhibition[4]                    | PI3K/Akt signaling downregulation[5]                                                                |
| Affected Cell Types       | Lung carcinoma cells (A549)[1], breast and lung cancer cells[4], lung cancer cell lines (H1299, H1703)[3]                   | Mouse liver[1], various human primary cell systems[4]                             | Non-small-cell lung<br>cancer (NSCLC)<br>cells[5]                                                   |
| Transcriptomic Data       | RNA-seq data<br>available[1][6]                                                                                             | RNA-seq data<br>available[1]                                                      | Limited to no direct<br>transcriptomic data<br>available; inferences<br>from pathway<br>analysis[5] |

Table 2: Differentially Expressed Genes and Biomarkers Modulated by Propionate (C3)



| Gene/Biomark<br>er | Cell Type                   | Direction of<br>Change | Associated<br>Function/Path<br>way                    | Reference |
|--------------------|-----------------------------|------------------------|-------------------------------------------------------|-----------|
| E-cadherin         | A549 Lung<br>Carcinoma      | Upregulated            | Epithelial marker, cell adhesion                      | [1]       |
| ZEB1               | A549 Lung<br>Carcinoma      | Downregulated          | Mesenchymal<br>marker, EMT<br>transcription<br>factor | [1]       |
| GRHL1, OVOL2       | A549 Lung<br>Carcinoma      | Upregulated            | Epithelial-specific transcription factors             | [1]       |
| p21                | H1299, H1703<br>Lung Cancer | Upregulated            | Cell cycle arrest                                     | [3]       |
| Survivin           | H1299, H1703<br>Lung Cancer | Downregulated          | Inhibition of apoptosis                               | [3]       |
| MCEE               | Breast and Lung<br>Cancer   | Downregulated          | Propionate<br>metabolism                              | [4]       |

Table 3: Differentially Expressed Genes and Biomarkers Modulated by Pentadecanoic Acid (C15)



| Gene/Biomark<br>er                                                         | Cell/Tissue<br>Type        | Direction of<br>Change | Associated<br>Function/Path<br>way | Reference |
|----------------------------------------------------------------------------|----------------------------|------------------------|------------------------------------|-----------|
| Pro-inflammatory<br>biomarkers (IL-6,<br>TNF-α, MCP-1,<br>etc.)            | Human primary cell systems | Downregulated          | Inflammation                       | [4]       |
| c-JUN, ERK,<br>JNK, p65                                                    | Mouse Liver                | Upregulated            | MAPK signaling                     | [1]       |
| Genes related to<br>lipolysis,<br>inflammation,<br>and oxidative<br>stress | Mouse Liver                | Upregulated            | PPARα and<br>MAPK signaling        | [1]       |

Note: Comprehensive lists of differentially expressed genes for C15 from the cited studies were not fully detailed in the abstracts. The table reflects the reported pathway-level changes.

# Experimental Protocols Propionate (C3) Treatment of Lung Carcinoma Cells[1]

- Cell Line: A549 human lung carcinoma cells.
- Treatment: Cells were treated with 5 mM sodium propionate (SP) for 3 and 12 days.
- Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed on SP-treated and control A549 cells. Differentially expressed genes were identified and analyzed.
- Validation: Changes in gene and protein expression were validated using Western blot and immunofluorescence staining for key markers like E-cadherin, ZEB1, GRHL1, and OVOL2.

# Pentadecanoic Acid (C15) Treatment in a Mouse Model[1]

Animal Model: Pregnant mice.



- Treatment: Mice were fed a diet containing 1% pentadecanoic acid (PA) during pregnancy.
- Transcriptomic Analysis: RNA-seq was conducted on the liver tissue of the pregnant mice to investigate the effects of PA on gene expression.
- Pathway Analysis: The study focused on the impact of PA on signaling pathways, particularly PPARα and MAPK, which are involved in lipolysis, inflammation, and oxidative stress.

## Heptadecanoic Acid (C17) Treatment of NSCLC Cells[5]

- Cell Lines: Non-small-cell lung cancer (NSCLC) cells.
- Treatment: Cells were treated with heptadecanoic acid.
- Analysis: The study evaluated the effect of C17 on cell proliferation and investigated the
  underlying mechanism by analyzing the PI3K/Akt signaling pathway through methods like
  immunoblotting. Direct transcriptomic analysis was not the primary focus of the cited
  research.

## **Mandatory Visualization**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling







pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]
- 3. Comparative transcriptomic and lipidomic analyses indicate that cold stress enhanced the production of the long C18–C22 polyunsaturated fatty acids in Aurantiochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of pentadecanoic acid PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of polyunsaturated fatty acid on gene expression in HepG2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative transcriptomics of cells treated with different odd-chain fatty acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260718#comparative-transcriptomics-of-cellstreated-with-different-odd-chain-fatty-acids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com